1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione
Description
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is a complex organic compound with the molecular formula C19H22N4O2S and a molecular weight of 370.47. This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a purine core substituted with various functional groups.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-10-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-12(2)7-9-13/h5-9H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFJZPNVHBTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. The purine core structure allows it to interact with various biological targets, making it suitable for drug development.
Case Study: Anti-inflammatory Activity
A study conducted by Abou-Ghadir et al. (2014) synthesized a series of purinedione derivatives, including compounds similar to 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione. These derivatives demonstrated significant anti-inflammatory activity in vitro, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
Enzyme Inhibition Studies
Due to its structural characteristics, this compound can be used to study enzyme inhibition mechanisms. Its ability to mimic natural substrates or inhibitors makes it a valuable tool in biochemical research.
Case Study: Enzyme Interaction
Research has shown that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. For example, studies have indicated that modifications in the methylsulfanyl group can influence binding affinity and selectivity towards certain enzymes .
Material Science
In material science, this compound can be utilized as a precursor for developing new materials or catalysts due to its unique chemical properties.
Case Study: Catalytic Applications
The compound has been explored as a catalyst in various organic reactions, including Suzuki–Miyaura coupling reactions. Its ability to facilitate carbon-carbon bond formation highlights its potential utility in synthetic organic chemistry .
Biological Research
The compound's interaction with cellular receptors and signaling pathways makes it an interesting subject for biological research. It may provide insights into cellular processes such as signal transduction and gene expression modulation.
Case Study: Receptor Binding Studies
Preliminary studies suggest that this compound may bind to adenosine receptors, which play crucial roles in numerous physiological processes. Understanding these interactions could lead to the development of novel therapeutic agents targeting these receptors .
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with natural substrates for binding |
| Receptor Modulation | Alters receptor activity affecting signaling |
| Cellular Process Regulation | Influences gene expression and protein synthesis |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can lead to downstream effects on cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as other purine derivatives. Similar compounds include caffeine, theobromine, and theophylline, which also contain a purine core but differ in their substituents. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is a purine derivative that has drawn interest in pharmacological research. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C17H20N4O2S
- Molecular Weight: 344.43 g/mol
The structure includes a purine core with specific functional groups that contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Adenosine Receptor Modulation: The compound may interact with adenosine receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.
- Antioxidant Activity: Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in cancer cell proliferation, indicating potential anti-cancer properties.
Biological Activity Overview
The biological activities of this compound can be summarized in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Adenosine receptor binding | Modulates inflammation | |
| Antioxidant properties | Reduces oxidative stress | |
| Enzyme inhibition | Potential anti-cancer effects |
Case Studies and Research Findings
-
Adenosine Receptor Interaction:
A study demonstrated that the compound effectively binds to adenosine A3 receptors, leading to decreased production of pro-inflammatory cytokines in human cell lines. This suggests a role in managing inflammatory diseases. -
Antioxidant Studies:
In vitro assays showed that the compound exhibits significant antioxidant activity comparable to established antioxidants like vitamin C. This was assessed using DPPH radical scavenging assays. -
Cancer Research:
A recent investigation into the compound's effect on cancer cell lines revealed a dose-dependent inhibition of cell proliferation in breast and prostate cancer models. The mechanism was linked to the induction of apoptosis through caspase activation.
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the purine-2,6-dione core. A common approach is nucleophilic substitution at the C8 position using a thiol-containing reagent (e.g., 4-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF). The prop-2-enyl group at C7 can be introduced via alkylation with propargyl bromide, followed by isomerization or direct coupling. Optimization should focus on reaction time, temperature, and stoichiometry to minimize side products like over-alkylation or oxidation. Parallel purification via flash chromatography or preparative HPLC is advised .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., allyl protons at δ 5.0–5.8 ppm, methyl groups at δ 3.2–3.5 ppm) and sulfur connectivity .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, use SHELX for structure refinement (e.g., SHELXL-2018 for small-molecule resolution) .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and intermolecular interactions in the crystal lattice be systematically analyzed?
Employ graph-set analysis (as per Etter’s rules) to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury CSD’s "Materials Module" to visualize packing motifs and calculate interaction distances/angles. Compare with analogous purine diones in the Cambridge Structural Database (CSD) to identify trends in π-π stacking or van der Waals interactions .
Q. How should researchers resolve contradictions between experimental data (e.g., X-ray vs. computational docking results)?
- Validation : Cross-validate crystallographic data with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Error Analysis : Check for thermal motion artifacts in X-ray data (via SHELXL’s ADPs) or force-field inaccuracies in docking simulations.
- Triangulation : Supplement with spectroscopic data (e.g., NOESY for proximity validation) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substitution Libraries : Synthesize analogs with varying C7 (e.g., alkyl vs. aryl groups) and C8 (e.g., sulfoxide vs. sulfone) substituents.
- Biological Assays : Use kinase inhibition assays (e.g., ATP-binding pocket targeting) to correlate substituent hydrophobicity/electronics with IC₅₀ values.
- QSAR Modeling : Apply MOE or Schrödinger’s QikProp to predict logP, polar surface area, and binding affinities .
Q. How can computational methods complement experimental data in predicting solubility and bioavailability?
- Solubility Prediction : Use COSMO-RS (via ADF COSMOpanel) to estimate aqueous solubility based on molecular polarity and solvation energy.
- ADME Profiling : Run SwissADME or pkCSM to predict permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions) .
Methodological Best Practices
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate via R₁/residual density maps .
- Deposition : Submit final CIF files to the CSD (CCDC) with full metadata (e.g., temperature, pressure) .
Q. How should researchers design experiments to assess oxidative degradation pathways?
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.
- Mechanistic Probes : Use isotopically labeled (e.g., D₃-methyl) analogs to trace oxidation sites (e.g., sulfanyl to sulfoxide) .
Contradiction and Validation
Q. How to address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic Adjustments : Evaluate plasma protein binding (equilibrium dialysis) and hepatic clearance (microsomal assays) to explain reduced in vivo efficacy.
- Metabolite Screening : Use HRMS to identify active/inactive metabolites (e.g., N-demethylation at C1/C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
